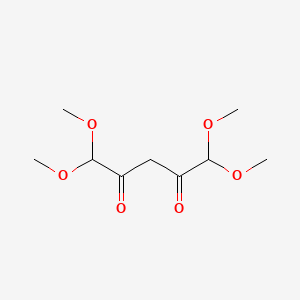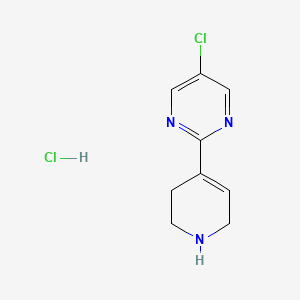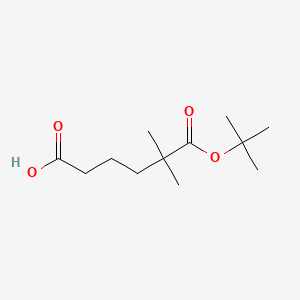
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid is an organic compound with the molecular formula C₁₀H₁₈O₄ It is characterized by the presence of a tert-butoxy group, a dimethyl group, and a keto group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid typically involves the esterification of a suitable precursor followed by hydrolysis. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed under acidic conditions to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis to release tert-butanol, which may participate in further reactions. The keto group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to act as a nucleophile or electrophile in various reactions, depending on the conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Tert-butoxy)-5,5-dimethyl-6-oxoheptanoic acid: Similar structure but with an additional carbon in the chain.
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid methyl ester: The esterified form of the compound.
This compound ethyl ester: Another esterified derivative with an ethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butoxy group provides steric hindrance, influencing the compound’s behavior in chemical reactions. Additionally, the keto group offers opportunities for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H22O4 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
5,5-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)16-10(15)12(4,5)8-6-7-9(13)14/h6-8H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
JSMFXGYNTARUKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)





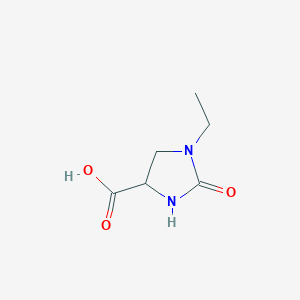


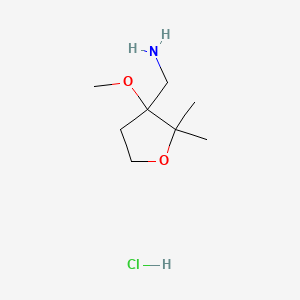
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
